molecular formula C18H23NO2S2 B3059865 (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one CAS No. 137506-94-6

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B3059865
CAS No.: 137506-94-6
M. Wt: 349.5 g/mol
InChI Key: WBDPSYDYYOULLK-LCYFTJDESA-N
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Description

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core with a benzylidene substituent, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-thioxo-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding dihydro derivative.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives of the benzylidene moiety.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use as an additive in materials science for enhancing the properties of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can scavenge free radicals, contributing to its antioxidant activity. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Various compounds with similar structures but different substituents.

Uniqueness

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with a benzylidene substituent, which imparts distinct chemical and biological properties. Its specific substituents, such as the tert-butyl groups, enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-9,20H,1-6H3,(H,19,21,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDPSYDYYOULLK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137506-94-6
Record name 4-Thiazolidinone, 5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-thioxo-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137506946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
Reactant of Route 6
(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one

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